molecular formula C24H23F3N2O2 B6546817 N-(4-butylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-32-7

N-(4-butylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No. B6546817
CAS RN: 946332-32-7
M. Wt: 428.4 g/mol
InChI Key: AJZJSZYTQUDICJ-UHFFFAOYSA-N
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Description

The compound is a dihydropyridine derivative with a trifluoromethyl group attached to one of the phenyl rings. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure would be characterized by the dihydropyridine ring, with the attached phenyl and butyl groups. The trifluoromethyl group on the phenyl ring would be a significant feature, likely affecting the compound’s reactivity and properties .


Chemical Reactions Analysis

As a dihydropyridine, this compound could potentially undergo a variety of reactions. The trifluoromethyl group might make the compound more electrophilic, and could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. In SM coupling, boron reagents (organoboron compounds) play a crucial role. Specifically, N-(4-butylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can serve as an effective boron reagent in SM coupling reactions .

Antimicrobial and Anticancer Research

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of N-(4-butylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide. These derivatives may combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Protodeboronation for Alkene Hydromethylation

Recent research has explored the catalytic protodeboronation of alkyl boronic esters using a radical approach. This process, when paired with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many dihydropyridines are used as calcium channel blockers in medicine .

Future Directions

Future research could involve studying the biological activity of this compound, potentially as a calcium channel blocker or other therapeutic agent. Further studies could also explore its synthesis and properties .

properties

IUPAC Name

N-(4-butylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O2/c1-2-3-5-17-9-13-20(14-10-17)28-22(30)21-6-4-15-29(23(21)31)16-18-7-11-19(12-8-18)24(25,26)27/h4,6-15H,2-3,5,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJSZYTQUDICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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